5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 1,3-dimethoxybenzene, featuring additional methoxy and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of methoxymethyl groups. One common method includes:
Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-1,3-dimethoxybenzene.
Methoxymethylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-azido-1,3-dimethoxy-2-(methoxymethyl)benzene.
Oxidation: Products include 5-bromo-1,3-dimethoxy-2-(formyl)methylbenzene.
Reduction: The major product is 1,3-dimethoxy-2-(methoxymethyl)benzene.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Features different substitution patterns, affecting its reactivity and applications.
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks additional methoxy groups, influencing its chemical properties .
Uniqueness
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is unique due to its combination of bromine, methoxy, and methoxymethyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H13BrO3 |
---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
5-bromo-1,3-dimethoxy-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
IFSXVNSCIZAIRT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=C(C=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.